cyclopropyl(4-fluorophenyl)methanamine hydrochloride
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Overview
Description
Cyclopropyl(4-fluorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H12FN · HCl and a molecular weight of 201.67 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a 4-fluorophenyl ring, with a methanamine group and a hydrochloride salt. It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of cyclopropyl(4-fluorophenyl)methanamine hydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl group. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst.
Amination: The next step involves the introduction of the methanamine group. This can be done through a nucleophilic substitution reaction where an amine group is introduced to the cyclopropyl ring.
Fluorination: The final step involves the introduction of the fluorine atom to the phenyl ring. This can be achieved through electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Hydrochloride Formation: The compound is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Cyclopropyl(4-fluorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles such as halides or thiols.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Cyclopropyl(4-fluorophenyl)methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into biochemical pathways and molecular interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.
Mechanism of Action
The mechanism of action of cyclopropyl(4-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction and neuronal activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Cyclopropyl(4-fluorophenyl)methanamine hydrochloride can be compared with other similar compounds, such as:
Cyclopropyl(4-chlorophenyl)methanamine hydrochloride: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring, resulting in different chemical and biological properties.
Cyclopropyl(4-bromophenyl)methanamine hydrochloride:
Cyclopropyl(4-methylphenyl)methanamine hydrochloride: The methyl group on the phenyl ring influences the compound’s hydrophobicity and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
2197052-94-9 |
---|---|
Molecular Formula |
C10H13ClFN |
Molecular Weight |
201.7 |
Purity |
95 |
Origin of Product |
United States |
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